molecular formula C14H21N3O3 B14789843 2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide

2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide

Katalognummer: B14789843
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: HOBBLWIDLWOIOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide is an organic compound with a complex structure It contains an amine group, an ethyl group, a methyl group, and a nitrophenyl group attached to a butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-N-ethyl-3-methylbutanamide with 4-nitrobenzyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group can participate in electron transfer reactions, while the amine and ethyl groups can form hydrogen bonds and hydrophobic interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-N-ethyl-3-methylbutanamide: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

    4-nitrophenyl-N-methylbutanamide: Lacks the ethyl and amine groups, affecting its reactivity and applications.

    N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide:

Uniqueness

2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide is unique due to the presence of both the nitrophenyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C14H21N3O3

Molekulargewicht

279.33 g/mol

IUPAC-Name

2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide

InChI

InChI=1S/C14H21N3O3/c1-4-16(14(18)13(15)10(2)3)9-11-5-7-12(8-6-11)17(19)20/h5-8,10,13H,4,9,15H2,1-3H3

InChI-Schlüssel

HOBBLWIDLWOIOA-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.